Acetic acid, chloro(diethoxyphosphinyl)-
Overview
Description
Acetic acid, chloro(diethoxyphosphinyl)-, also known as CDP-Acetic Acid, is an organophosphorus compound used in a variety of laboratory experiments. CDP-Acetic Acid is a colorless liquid, with a boiling point of 108-109°C and a melting point of -76°C. It is miscible with water and most organic solvents, and has a pungent odor. CDP-Acetic Acid is used as a reagent in a wide range of synthetic organic and inorganic reactions, including the synthesis of various polymers and polyamides.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-2-diethoxyphosphoryl-acetic Acid, also known as Diethyl 2-chlorophosphonoacetic acid or Acetic acid, chloro(diethoxyphosphinyl)-:
Agricultural Chemistry
2-chloro-2-diethoxyphosphoryl-acetic Acid is used in the development of herbicides and pesticides. Its unique chemical structure allows it to act as an effective agent in controlling unwanted vegetation and pests, contributing to increased agricultural productivity .
Pharmaceuticals
This compound is utilized in the synthesis of various pharmaceutical agents. Its phosphonate group is particularly valuable in the development of antiviral and anticancer drugs, where it can enhance the bioavailability and stability of active pharmaceutical ingredients .
Organic Synthesis
In organic chemistry, 2-chloro-2-diethoxyphosphoryl-acetic Acid serves as a versatile reagent for the synthesis of complex organic molecules. It is often used in the preparation of phosphonate esters and other phosphorus-containing compounds, which are crucial intermediates in many synthetic pathways .
Material Science
The compound is employed in the creation of advanced materials, including flame retardants and plasticizers. Its incorporation into polymer matrices can improve the thermal stability and flame resistance of materials, making them safer for various applications .
Biochemistry
In biochemical research, 2-chloro-2-diethoxyphosphoryl-acetic Acid is used to study enzyme mechanisms and protein interactions. Its ability to mimic phosphate groups makes it a valuable tool in the investigation of phosphorylation processes and enzyme inhibition .
Environmental Science
This compound is explored for its potential in environmental remediation. Its chemical properties allow it to interact with and neutralize certain pollutants, making it a candidate for use in cleaning up contaminated sites and reducing environmental pollution .
Analytical Chemistry
In analytical chemistry, 2-chloro-2-diethoxyphosphoryl-acetic Acid is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .
Industrial Applications
The compound finds applications in various industrial processes, including the manufacture of lubricants and surfactants. Its ability to modify surface properties and reduce friction makes it valuable in improving the efficiency and longevity of industrial machinery .
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
Mechanism of Action
Target of Action
It is known to act as a nucleophile for nucleophilic addition reactions .
Mode of Action
2-chloro-2-diethoxyphosphoryl-acetic Acid is used for enantioselective preparation of α-phosphoryl-α,β-unsaturated-δ-aryl-δ-lactones from nonracemic β-hydroxyaldehydes and their conversion to α-methylene-δ-aryl-δ-lactones . This suggests that it interacts with its targets through nucleophilic addition reactions.
Future Directions
The future directions of a compound refer to its potential applications and research prospects. While the future directions for “Acetic acid, chloro(diethoxyphosphinyl)-” are not specified in the retrieved data, acetic acid bacteria have been widely investigated for their potential in producing bacterial cellulose, a biopolymer with numerous applications in food, biomedical, cosmetics, and engineering fields .
properties
IUPAC Name |
2-chloro-2-diethoxyphosphorylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPMPQXDVTWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)O)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268802 | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, chloro(diethoxyphosphinyl)- | |
CAS RN |
30094-33-8 | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30094-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2-(diethoxyphosphinyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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